Methyl 4-acetylcyclohexanecarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-acetylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h8-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKWOWXKTBIIJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Acetylcyclohexanecarboxylate
Established Synthetic Routes to Methyl 4-acetylcyclohexanecarboxylate
Multi-Step Synthesis from Cyclohexanone (B45756) Precursors
One of the established methods for synthesizing this compound involves a multi-step sequence commencing from cyclohexanone derivatives. A key precursor in this pathway is 4-acetylcyclohexanecarboxylic acid, which is subsequently esterified to yield the final product.
A documented synthesis of this compound starts from dimethyl 1-acetylcyclohexane-1,4-dicarboxylate. This starting material undergoes hydrolysis and decarboxylation upon refluxing with concentrated hydrochloric acid in ethanol. The resulting 4-acetylcyclohexanecarboxylic acid is then extracted and can be subsequently esterified to produce this compound.
While a direct multi-step synthesis from an unsubstituted cyclohexanone to this compound is not explicitly detailed in readily available literature, the synthesis of the precursor, 4-acetylcyclohexanecarboxylic acid, can be envisioned through several well-established organic reactions. For instance, a Robinson annulation could be employed to construct the acetyl-substituted cyclohexene ring system, which could then be further functionalized. wikipedia.orgmasterorganicchemistry.comresearchgate.netnih.govlibretexts.org The Robinson annulation involves a Michael addition followed by an intramolecular aldol condensation to form a six-membered ring with an α,β-unsaturated ketone functionality. wikipedia.orgmasterorganicchemistry.com
Another potential route to a suitable precursor involves the Diels-Alder reaction. The reaction of a diene, such as 1,3-butadiene, with a dienophile like 3-acetylacrylic acid could theoretically yield a cyclohexene derivative with the desired acetyl and carboxyl functionalities, which could then be hydrogenated and esterified. researchgate.netlibretexts.orgyoutube.comyoutube.comsmu.edu
Direct Acylation and Esterification Approaches
Direct acylation of a pre-existing cyclohexanecarboxylate framework presents another synthetic strategy. This approach would involve the introduction of an acetyl group onto the cyclohexane (B81311) ring of a compound like methyl cyclohexanecarboxylate. The Friedel-Crafts acylation is a classic method for acylating aromatic rings, and while its direct application to saturated carbocycles like cyclohexane is not standard, modifications or alternative acylation methods could potentially be employed. nist.govchemistrysteps.comorganic-chemistry.orgmasterorganicchemistry.comacs.org This would typically involve the use of an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Following the synthesis of the key intermediate, 4-acetylcyclohexanecarboxylic acid, the final step is its esterification to the methyl ester. The most common and direct method for this transformation is the Fischer-Speier esterification. This reaction involves heating the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol is often used, or the water formed during the reaction is removed.
Advanced Esterification Techniques Employed in the Synthesis of this compound
To overcome the limitations of traditional esterification methods, such as harsh reaction conditions and the generation of acidic waste, advanced techniques have been developed. These methods often focus on the use of more efficient and recyclable catalysts.
Catalytic Esterification Protocols
The use of solid acid catalysts offers a significant advantage in terms of catalyst separation and reusability, aligning with the principles of green chemistry. Materials such as ion-exchange resins (e.g., Amberlyst-15) and zeolites have been successfully employed as catalysts for esterification reactions. arkat-usa.orgmdpi.comresearchgate.netnih.govconicet.gov.aranalis.com.mykaust.edu.saresearchgate.netits.ac.id
Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, is a highly effective catalyst for the esterification of carboxylic acids. arkat-usa.orgresearchgate.netnih.govkaust.edu.samatec-conferences.org Its porous structure provides a high surface area for the reaction to occur, and it can be easily filtered off from the reaction mixture and reused. Studies on the esterification of various carboxylic acids using Amberlyst-15 have demonstrated high conversions and yields under relatively mild conditions. For instance, the esterification of oleic acid with methanol, a reaction analogous to the esterification of 4-acetylcyclohexanecarboxylic acid, has been shown to proceed efficiently in the presence of Amberlyst-15, with the use of a co-solvent like tetrahydrofuran enhancing the reaction rate by improving the miscibility of the reactants. matec-conferences.org
Zeolites, which are crystalline aluminosilicates with well-defined pore structures and acidic sites, also serve as effective heterogeneous catalysts for esterification. mdpi.comconicet.gov.aranalis.com.myresearchgate.netits.ac.id The shape-selectivity of zeolites can sometimes be advantageous in controlling the product distribution. The catalytic activity of zeolites in esterification is attributed to the presence of Brønsted acid sites within their framework. The efficiency of the reaction can be influenced by factors such as the Si/Al ratio of the zeolite, the pore size, and the reaction temperature.
Below is a table summarizing the performance of different solid acid catalysts in the esterification of carboxylic acids, which provides an indication of their potential applicability for the synthesis of this compound.
| Catalyst | Carboxylic Acid | Alcohol | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Amberlyst-15 | Oleic Acid | Methanol | 60 | 1 | ~28.6 | matec-conferences.org |
| Zeolite HX | Acetic Acid | Benzyl Alcohol | 110 | 12 | ~58.8 | analis.com.my |
| Amberlyst-15 | Dicyclopentadiene | Lauric Acid | 80 | - | 80 (Yield) | kaust.edu.sa |
Mechanism-Driven Improvements in Ester Formation
The Fischer-Speier esterification proceeds through a well-established mechanism involving several equilibrium steps. Understanding this mechanism allows for targeted improvements to enhance the reaction rate and yield.
The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of a water molecule to form the ester.
Improvements in ester formation based on this mechanism often focus on shifting the equilibrium towards the product side. This can be achieved by:
Using an excess of the alcohol: This increases the concentration of one of the reactants, driving the equilibrium forward according to Le Châtelier's principle.
Removal of water: The water produced during the reaction can be removed by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent. This also shifts the equilibrium towards the products.
The choice of a strong acid catalyst is crucial as it facilitates the initial protonation step. However, the use of highly corrosive and difficult-to-separate mineral acids has led to the development of the solid acid catalysts discussed previously.
Novel and Green Synthetic Approaches to this compound and its Precursors
In line with the growing emphasis on sustainable chemistry, novel and green synthetic approaches are continuously being explored for the synthesis of chemical intermediates. These methods aim to reduce the environmental impact by utilizing renewable resources, employing safer reagents and solvents, and improving atom economy.
For the synthesis of the cyclohexanone framework, green methods often focus on the oxidation of cyclohexene or cyclohexane using environmentally benign oxidants like hydrogen peroxide or even air, often in the presence of novel catalysts. mdpi.comcardiff.ac.uktue.nl The direct synthesis of adipic acid, a related dicarboxylic acid, from cyclohexene using hydrogen peroxide showcases a move away from harsher traditional oxidation methods. mdpi.comtue.nl
The synthesis of the precursor, 4-acetylcyclohexanecarboxylic acid, could potentially be achieved from renewable feedstocks. For instance, biocatalytic routes are being developed for the synthesis of various organic acids from renewable resources. nih.govnih.gov While a direct biocatalytic route to 4-acetylcyclohexanecarboxylic acid is not yet established, the advancements in metabolic engineering and enzyme catalysis may open up possibilities for its bio-based production in the future.
Biocatalysis is also emerging as a green alternative for the synthesis of esters. nih.gov Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity. The use of immobilized lipases allows for easy separation and reuse of the biocatalyst. While specific application to this compound is not widely reported, the broad substrate scope of many lipases suggests this could be a viable and sustainable synthetic route.
Furthermore, the Diels-Alder reaction, a powerful tool for ring formation, can be conducted under greener conditions, for example, by using microwave irradiation or solid supports, which can reduce reaction times and the use of hazardous solvents. researchgate.net The cycloaddition of isoprene (a bio-based diene) with a suitable dienophile could be a potential green route to a precursor of the target molecule.
Strategies for Enhanced Atom Economy and Sustainability
The principles of green chemistry, particularly atom economy, are increasingly influential in the design of synthetic pathways. The goal is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. For a molecule like this compound, this involves moving away from classical stoichiometric reagents towards more sustainable catalytic methods.
One promising approach involves the use of catalytic routes for the production of carboxylic acids and their derivatives from renewable biomass resources. While direct synthesis of this compound from biomass is not yet established, the catalytic conversion of bio-based feedstocks into functionalized cyclohexane rings represents a significant step towards sustainability. Research into catalytic processes for producing various carboxylic acids from biomass is advancing, laying the groundwork for future applications in the synthesis of more complex molecules. csic.es
Furthermore, the development of atom-economical radical processes offers a powerful tool for constructing cyclic systems. For instance, catalytic radical processes involving 1,4-hydrogen atom abstraction have been shown to enable the asymmetric construction of cyclobutanones, with dinitrogen as the only byproduct, showcasing a highly atom-economical and environmentally friendly method. organic-chemistry.org The adaptation of such radical-based strategies to the synthesis of six-membered rings could provide a novel and sustainable route to cyclohexanecarboxylate derivatives.
The table below outlines some conceptual strategies for improving the atom economy and sustainability of synthesizing functionalized cyclohexanecarboxylates, drawing parallels from established green chemical processes.
| Strategy | Description | Potential Application to this compound Synthesis |
| Catalytic Cycloaddition | Utilizing transition metal or organocatalysts to facilitate [4+2] cycloaddition reactions (Diels-Alder) under milder conditions and with higher selectivity, reducing the need for harsh reagents and high temperatures. | Development of a catalytic Diels-Alder reaction between a suitable diene and a dienophile containing the acetyl and carboxylate functionalities or their precursors. |
| Biocatalysis | Employing enzymes, such as lipases or transaminases, to perform key synthetic steps with high chemo-, regio-, and stereoselectivity under mild, aqueous conditions. | Enzymatic resolution of a racemic mixture of this compound or a stereoselective enzymatic synthesis from a prochiral precursor. |
| Use of Renewable Feedstocks | Starting from biomass-derived platform molecules, such as furfural or levulinic acid, to construct the cyclohexane ring, reducing reliance on petrochemical sources. | A multi-step synthesis beginning with the conversion of a biomass-derived furan into a cyclohexane intermediate, followed by functional group manipulation. |
| Solvent-Free or Green Solvent Reactions | Conducting reactions in the absence of a solvent or in environmentally benign solvents like water, supercritical CO2, or ionic liquids to minimize solvent waste and toxicity. | Exploration of solid-state reactions or reactions in green solvents for key steps in the synthesis of the target molecule. |
Stereoselective Synthesis Considerations for Cyclohexane Derivatives
The cyclohexane ring in this compound contains two substituents at the 1 and 4 positions, which can exist as either cis or trans diastereomers. The relative orientation of the acetyl and methyl carboxylate groups significantly influences the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties. Therefore, controlling the stereochemical outcome of the synthesis is of utmost importance.
The cis isomer has both substituents on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. In a chair conformation, the substituents can occupy either axial or equatorial positions. The thermodynamic stability of each isomer is determined by the conformational preference of its substituents to occupy the more stable equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. For 1,4-disubstituted cyclohexanes, the trans isomer is generally more stable as it can adopt a chair conformation where both substituents are in the favorable equatorial position. The cis isomer, in its most stable chair conformation, will have one substituent in an axial position and the other in an equatorial position.
Several synthetic strategies can be employed to achieve stereoselectivity in the synthesis of 1,4-disubstituted cyclohexanes.
Diastereoselective Synthesis via Michael Addition: Cascade reactions, such as a double Michael addition, can lead to the formation of highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.orgnih.govresearchgate.net The stereochemical outcome is often controlled by the thermodynamic stability of the intermediate enolates and the steric hindrance during the cyclization step. While this approach yields a cyclohexanone, subsequent modifications would be necessary to arrive at the target ester.
Catalytic Hydrogenation: The stereochemistry of the product can be controlled during the reduction of a substituted benzene (B151609) or cyclohexene precursor. The choice of catalyst and reaction conditions can influence the facial selectivity of hydrogen addition. For instance, the hydrogenation of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid has been studied, with reports indicating that the choice of catalyst can affect the resulting cis:trans ratio. google.com
Isomerization: In some cases, a mixture of cis and trans isomers can be synthesized, followed by a separation or an isomerization step to enrich the desired isomer. For example, processes have been developed for the preparation of trans-4-aminocyclohexanecarboxylic acid from a cis/trans mixture by treatment with a base, which facilitates epimerization to the thermodynamically more stable trans isomer. google.com A similar strategy could potentially be applied to this compound.
The table below summarizes key considerations for achieving stereocontrol in the synthesis of 1,4-disubstituted cyclohexane derivatives.
| Method | Principle | Expected Outcome for this compound | Key Factors |
| Diels-Alder Reaction | A [4+2] cycloaddition reaction between a conjugated diene and a dienophile. The stereochemistry of the reactants is retained in the product. | Formation of a cyclohexene precursor with defined stereochemistry, which can then be hydrogenated. | Choice of diene and dienophile, reaction temperature, and use of Lewis acid or organocatalysts. |
| Catalytic Hydrogenation of Aromatic Precursor | Reduction of a disubstituted benzene ring (e.g., methyl 4-acetylbenzoate). | Can lead to a mixture of cis and trans isomers. The ratio is dependent on the catalyst and conditions. | Catalyst (e.g., Rh, Ru, Pt), solvent, temperature, and pressure. |
| Nucleophilic Substitution on a Cyclohexyl System | SN2 reaction on a suitable cyclohexane precursor. | Can proceed with inversion of configuration, allowing for the conversion of one isomer to another. | Nature of the leaving group, nucleophile, and solvent. |
| Enzyme-Catalyzed Reactions | Use of enzymes for stereoselective transformations. | Kinetic resolution of a racemic mixture or stereoselective synthesis from a prochiral substrate. | Choice of enzyme, pH, temperature, and solvent. |
| Thermodynamic Equilibration | Isomerization of a mixture of diastereomers to favor the more stable isomer. | Enrichment of the thermodynamically more stable trans isomer. | Use of a base or acid catalyst and elevated temperatures. |
Chemical Reactivity and Mechanistic Investigations of Methyl 4 Acetylcyclohexanecarboxylate
Reactions Involving the Methyl Ester Functionality
Hydrolysis Kinetics and Equilibrium Studies
No specific studies on the hydrolysis kinetics or equilibrium of Methyl 4-acetylcyclohexanecarboxylate were found. Such a study would typically involve measuring the rate of conversion of the ester to the corresponding carboxylic acid under acidic or basic conditions, and determining the equilibrium constant for the reaction.
Transesterification Processes and Synthetic Transformations
While transesterification is a common reaction for esters, no literature specifically detailing this process for this compound could be located. This would involve reacting the methyl ester with a different alcohol in the presence of a catalyst to form a new ester.
Reactions at the Acetyl Ketone Moiety
Chemoselective Reduction Reactions
Information regarding the chemoselective reduction of the ketone in the presence of the ester for this specific molecule is not available. Such research would explore various reducing agents to selectively convert the ketone to a secondary alcohol without affecting the methyl ester.
Condensation Reactions and Carbon-Carbon Bond Formation
There is no specific information on condensation reactions, such as aldol or Claisen-type reactions, involving the acetyl group of this compound. These studies would investigate the formation of new carbon-carbon bonds at the carbon adjacent to the ketone.
Comprehensive Mechanistic Elucidation of Key Transformations
Without experimental data on the reactions of this compound, a comprehensive mechanistic elucidation is not possible. Such an analysis would require detailed kinetic studies, isotopic labeling experiments, and computational modeling to understand the precise pathways of its chemical transformations.
Experimental Approaches to Reaction Mechanism Analysis
A variety of experimental techniques can be employed to probe the intricate details of reaction mechanisms involving this compound. These methods provide invaluable data on reaction rates, the influence of various factors on reactivity, and the transient species formed during a chemical transformation.
Kinetic Studies: A cornerstone of mechanistic investigation, kinetic studies measure the rate of a reaction and how it is affected by changes in concentration of reactants, catalysts, and temperature. For instance, the hydrolysis or esterification of the methyl ester group in this compound could be monitored over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). The data obtained can be used to determine the rate law of the reaction, which provides insights into the molecularity of the rate-determining step. Studies on analogous compounds, such as methyl cyclohexanecarboxylates, have utilized kinetic analysis to understand the influence of conformation and substituents on reactivity rsc.orgrsc.org.
Spectroscopic Analysis of Intermediates: Spectroscopic methods are powerful tools for detecting and characterizing transient intermediates that are formed during a reaction. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and UV-Visible spectroscopy can provide structural information about these short-lived species. For example, in a reaction involving the acetyl group, such as an aldol condensation, in-situ NMR or IR spectroscopy could potentially identify the enolate intermediate.
Isotopic Labeling Studies: The use of isotopes is a definitive method for tracing the path of atoms during a chemical reaction. By selectively replacing an atom in this compound with one of its heavier isotopes (e.g., replacing ¹²C with ¹³C or ¹H with ²H), the fate of that atom can be followed throughout the reaction. This technique can unambiguously determine which bonds are broken and formed, providing clear evidence for a proposed mechanism. For example, in the hydrolysis of the ester, labeling the methoxy (B1213986) oxygen with ¹⁸O would reveal whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen bond cleavage. While direct isotopic labeling studies on this compound are not prominently documented, this approach has been widely used to elucidate mechanisms in a vast array of organic reactions ckisotopes.comnih.gov.
| Experimental Technique | Information Gained | Example Application for this compound |
| Kinetic Studies | Reaction rates, rate laws, activation parameters | Determining the order of a reduction reaction of the ketone functionality. |
| Spectroscopic Analysis | Identification and characterization of reaction intermediates | Using in-situ IR spectroscopy to observe the formation of an enolate during a base-catalyzed reaction. |
| Isotopic Labeling | Tracing the movement of atoms, bond cleavage/formation pathways | Employing ¹³C labeling in the acetyl group to follow its transformation in a rearrangement reaction. |
Computational Modeling of Reaction Pathways and Transition States
In conjunction with experimental methods, computational chemistry has emerged as an indispensable tool for the detailed investigation of reaction mechanisms. Theoretical calculations can provide a deep understanding of the energetics and geometries of molecules, transition states, and intermediates along a reaction pathway.
Density Functional Theory (DFT) Calculations: Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic structure and energies of molecules. For this compound, DFT calculations can be used to model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This allows for the theoretical determination of reaction barriers (activation energies) and the structures of transition states. Such calculations have been successfully applied to study the mechanisms of various reactions, including cycloadditions and nucleophilic substitutions in related systems nih.govresearchgate.netdntb.gov.uadntb.gov.uanih.gov.
Transition State Theory: Computational modeling allows for the precise location and characterization of transition states, which are the highest energy points along a reaction coordinate. By analyzing the vibrational frequencies of a calculated transition state, chemists can confirm that it represents a true saddle point on the potential energy surface, connecting reactants and products. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.
Solvent Effects: Many reactions are performed in a solvent, which can significantly influence the reaction mechanism and rate. Computational models can incorporate the effects of the solvent, either explicitly by including individual solvent molecules in the calculation or implicitly by using a continuum model that represents the solvent as a polarizable medium. This allows for a more realistic simulation of the reaction conditions and a better correlation with experimental results.
| Computational Method | Information Gained | Example Application for this compound |
| Density Functional Theory (DFT) | Molecular geometries, reaction energies, potential energy surfaces | Calculating the activation energy for the nucleophilic addition to the acetyl group. |
| Transition State Search | Geometry and energy of the highest point on the reaction pathway | Determining the structure of the transition state for the Baeyer-Villiger oxidation of the ketone. |
| Solvent Modeling | Influence of the solvent on reaction energetics and pathways | Simulating the hydrolysis of the ester in both water and a non-polar solvent to understand the solvent's role. |
By combining the insights gained from these experimental and computational approaches, a comprehensive picture of the chemical reactivity and mechanistic pathways of this compound can be developed. This detailed understanding is paramount for the rational design of new synthetic methodologies and the optimization of existing chemical processes.
Synthesis and Investigation of Derivatives and Analogues of Methyl 4 Acetylcyclohexanecarboxylate
Functionalized Derivatives via Modification of the Cyclohexane (B81311) Ring System
The cyclohexane ring serves as the central scaffold, and its modification through the introduction of new substituents or alteration of the ring size can lead to significant changes in molecular shape and properties.
Introduction of Additional Substituents
The introduction of further substituents onto the cyclohexane ring can yield derivatives with altered physical and chemical characteristics. For example, research has been conducted on the synthesis of cyclohexanecarboxylic acid derivatives bearing additional alkyl groups. The synthesis of compounds such as cis-4-(4-methoxyphenyl)-cis-2-methylcyclohexane-1-r-carboxylic acid and its trans-isomer demonstrates the successful addition of a methyl group to the cyclohexane fragment. osti.gov These modifications can influence properties like the mesomorphous (liquid-crystal) characteristics of the molecule. osti.gov
| Parent Compound Structure | Reaction | Resulting Derivative Structure | Reference |
| trans-4-(4-methoxyphenyl)cyclohexane-1-carboxylic acid | Introduction of a methyl group at the C-2 position | trans-4-(4-methoxyphenyl)-trans-2-methylcyclohexane-1-r-carboxylic acid | osti.gov |
Ring Expansion or Contraction Strategies
Altering the size of the cycloalkane ring is a fundamental strategy for creating structural analogues. Ring expansion reactions, for instance, can convert a six-membered cyclohexane ring into a more flexible seven-membered cycloheptane (B1346806) ring. These transformations often proceed through carbocation rearrangements. chemistrysteps.comyoutube.com A common approach involves generating a carbocation on a carbon adjacent to the ring. An alkyl group from the ring can then migrate to the carbocation, resulting in the formation of a larger, less strained ring. masterorganicchemistry.com For example, the hydrolysis of an alkyl halide where the leaving group is attached to a carbon adjacent to a cyclobutane (B1203170) ring can induce an expansion to a more stable cyclopentane (B165970) ring. chemistrysteps.com This principle can be applied to derivatives of methyl 4-acetylcyclohexanecarboxylate to synthesize cycloheptane analogues.
| Starting Ring System | Key Intermediate | Resulting Ring System | Driving Force |
| Cyclohexane derivative | Secondary carbocation adjacent to the ring | Cycloheptane derivative | Relief of ring strain and formation of a more stable carbocation chemistrysteps.commasterorganicchemistry.com |
| Cyclobutane derivative | Secondary carbocation adjacent to the ring | Cyclopentane derivative | Relief of high angle and torsional strain chemistrysteps.comyoutube.com |
Derivatization at the Ester and Ketone Functional Groups
The ester and ketone moieties are prime sites for derivatization, allowing for the introduction of a wide array of functional groups and the exploration of structure-activity relationships.
Amide Formation from the Ester Group
The methyl ester group of this compound can be converted into a diverse range of amides. A primary method involves the initial hydrolysis of the ester to its corresponding carboxylic acid. This acid can then be coupled with a primary or secondary amine using a dehydrating agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the amide bond under mild conditions. masterorganicchemistry.comnih.govyoutube.com This method is widely used in the synthesis of peptides. masterorganicchemistry.com
Alternatively, the carboxylic acid can be converted to a more reactive intermediate, such as an acyl chloride, by treatment with reagents like oxalyl chloride or thionyl chloride. sci-hub.seyoutube.com The resulting acyl chloride readily reacts with an amine to yield the desired amide. khanacademy.org This two-step process is highly efficient. khanacademy.org The synthesis of various amides from related cyclohexanecarboxylic acid derivatives has been demonstrated, including the formation of N-phthalimido derivatives from the corresponding amino-cyclohexanecarboxylate. quickcompany.in
| Starting Functional Group | Reagents | Intermediate | Final Functional Group | Reference |
| Methyl Ester | 1. NaOH (hydrolysis) 2. Amine, DCC | Carboxylic Acid | Amide | masterorganicchemistry.comyoutube.com |
| Methyl Ester | 1. NaOH (hydrolysis) 2. SOCl₂ 3. Amine | Acyl Chloride | Amide | youtube.comkhanacademy.org |
| Methyl-4-amino-cyclohexanecarboxylate | Phthalic Anhydride, Toluene, Triethylamine | N/A | Phthalimido Amide | quickcompany.in |
Alkylation and Arylation of the Ketone Moiety
The ketone functional group offers a site for carbon-carbon bond formation, primarily through the generation of an enolate ion. The α-hydrogens (hydrogens on the carbon adjacent to the ketone's carbonyl group) are acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form an enolate. libretexts.org This enolate acts as a nucleophile and can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the α-position. libretexts.org This sequence is a cornerstone of the acetoacetic ester synthesis, which is used to create α-substituted methyl ketones. libretexts.org
When applied to a substituted cyclohexanone (B45756) like the acetyl group on this compound, alkylation can potentially occur at two different positions if both α-carbons bear protons. Generally, the reaction favors alkylation at the less sterically hindered position. libretexts.org This method allows for the synthesis of a variety of derivatives with extended carbon chains at the acetyl group.
| Reaction Type | Reagents | Key Intermediate | Product | Reference |
| α-Alkylation | 1. LDA 2. Alkyl Halide (R-X) | Enolate Ion | α-Alkylated Ketone | libretexts.orglibretexts.org |
| Cyclization (via dialkylation) | 1. Diethyl malonate, 2 eq. NaOEt 2. Dihaloalkane (e.g., 1,4-dibromobutane) | Malonic Ester Enolate | Cycloalkanecarboxylic acid (after hydrolysis/decarboxylation) | libretexts.org |
Stereochemical Aspects in this compound Derivatives
The stereochemistry of the substituted cyclohexane ring is a critical aspect that influences the properties and synthesis of its derivatives. As a 1,4-disubstituted cyclohexane, this compound can exist as cis and trans geometric isomers. libretexts.org
In the chair conformation of cyclohexane, substituents can occupy either axial or equatorial positions. The trans isomer, where both the acetyl and methoxycarbonyl groups can occupy equatorial positions, is generally more stable. This arrangement minimizes unfavorable steric interactions, known as 1,3-diaxial interactions, that would occur if these bulky groups were in axial positions. libretexts.org The energy difference between equatorial and axial conformers is significant, and for large groups, the equilibrium heavily favors the equatorial conformation. libretexts.org
The specific stereoisomer can have a profound impact on the material's properties. For instance, in a study of related substituted cyclohexanecarboxylic acids, it was found that only the trans isomers displayed liquid-crystal characteristics, while the cis isomers did not. osti.gov This highlights the importance of controlling stereochemistry during synthesis. To this end, processes have been developed to convert mixtures of isomers into a single, desired form. For example, epimerization using a base like sodium methoxide (B1231860) can be employed to convert a mixture of cis/trans 4-aminocyclohexanecarboxylic acid derivatives into the highly pure trans form, which is often the more desired isomer. quickcompany.in
Synthesis and Separation of Cis/Trans Isomers
The synthesis of this compound typically begins with its aromatic precursor, Methyl 4-acetylbenzoate. The conversion of the benzene (B151609) ring to a cyclohexane ring is commonly achieved through catalytic hydrogenation. This process involves reacting the aromatic starting material with hydrogen gas (H₂) under pressure in the presence of a metal catalyst, such as rhodium, palladium, or Raney nickel. This reaction is generally not stereospecific and results in a mixture of both the cis and trans stereoisomers of the final product.
The general reaction is as follows: Methyl 4-acetylbenzoate + H₂ (in the presence of a catalyst) → Cis/Trans-Methyl 4-acetylcyclohexanecarboxylate
Once the isomeric mixture is synthesized, the separation of the cis and trans isomers is a critical next step. As distinct diastereomers, they possess different physical and chemical properties, which can be exploited for their separation. Common laboratory and industrial techniques for separating such isomers include:
Fractional Distillation: This method can be effective if the boiling points of the cis and trans isomers are sufficiently different. The isomer with the lower boiling point will vaporize first, allowing for its collection.
Crystallization: Differences in solubility between the isomers in a particular solvent can be used for separation. acs.org By carefully selecting a solvent and controlling the temperature, one isomer can be selectively crystallized out of the solution while the other remains dissolved. For some cyclohexane derivatives, complex formation with agents like urea (B33335) has also been used, where one isomer forms a complex and the other does not. google.com
Chromatography: This is a highly effective method for separating isomers. In column chromatography, the mixture is passed through a stationary phase (like silica (B1680970) gel or alumina). Due to differences in polarity and steric interactions, the isomers travel through the column at different rates, allowing for their separate elution. High-performance liquid chromatography (HPLC) is particularly well-suited for the precise separation of such isomers. chromforum.org The choice of stationary and mobile phases is crucial for achieving optimal separation. chromforum.org
The successful separation yields pure samples of cis-Methyl 4-acetylcyclohexanecarboxylate and trans-Methyl 4-acetylcyclohexanecarboxylate, enabling the study of their individual properties and reactivity.
Conformational Analysis and Interconversion Studies
The three-dimensional structure and flexibility of this compound are dictated by the conformational preferences of the cyclohexane ring. The cyclohexane ring is most stable in a puckered "chair" conformation, which minimizes both angle strain and torsional strain by keeping all carbon-carbon bonds in a staggered arrangement. libretexts.orgyoutube.com In a substituted cyclohexane, the substituents can occupy one of two positions: axial (parallel to the ring's axis) or equatorial (pointing away from the ring's perimeter).
Due to steric hindrance, substituents generally prefer the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens. libretexts.orgutexas.edu The energetic preference for the equatorial position is quantified by the "A-value," which represents the Gibbs free energy difference between the axial and equatorial conformers. masterorganicchemistry.comwikipedia.org A larger A-value indicates a bulkier group with a stronger preference for the equatorial position. masterorganicchemistry.comwikipedia.org
For this compound, we must consider the conformational preferences of the cis and trans isomers separately.
Cis Isomer: In the cis configuration, the substituents are on the same side of the ring. This necessitates that in any chair conformation, one group must be axial and the other equatorial. The molecule can undergo a "ring flip" to interconvert between two chair forms, swapping the axial and equatorial positions. The relative stability of these two conformers depends on the A-values of the acetyl and methoxycarbonyl groups. The conformer where the group with the larger A-value occupies the equatorial position will be lower in energy and thus more populated at equilibrium.
| Substituent Group | A-Value (kcal/mol) | Reference |
|---|---|---|
| -COCH₃ (Acetyl) | ~1.2 | stackexchange.com |
| -COOCH₃ (Methoxycarbonyl) | ~1.2 - 1.3 |
As indicated in Table 1, the A-values for the acetyl and methoxycarbonyl groups are quite similar. This suggests that for the cis isomer, both chair conformers (one with the acetyl group equatorial and the other with the methoxycarbonyl group equatorial) would be present in significant amounts at equilibrium, with only a slight preference for the conformer that places the marginally bulkier group in the equatorial position. The rapid interconversion between these chair forms, known as ring flipping, occurs through higher-energy transition states like the half-chair, with an energy barrier of about 10 kcal/mol for unsubstituted cyclohexane. youtube.comutexas.edu
Design and Synthesis of Structurally Related Analogues
Cyclohexane-Based Scaffolds in Medicinal and Organic Chemistry
The cyclohexane ring is a fundamental and prevalent scaffold in both medicinal and organic chemistry. Its significance extends beyond being a simple cyclic alkane; it often serves as a saturated bioisostere for the benzene ring. acs.orgnih.gov A bioisostere is a chemical substituent or group that can be interchanged with another group to produce a new molecule with similar biological properties.
Replacing an aromatic phenyl ring with a saturated cyclohexane ring is a common strategy in drug design for several reasons: nih.gov
Improved Physicochemical Properties: Saturated scaffolds like cyclohexane can increase the three-dimensionality of a molecule and often lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their flat aromatic counterparts. nih.govenamine.net
Escape from Flatland: Over-reliance on flat, aromatic structures in drug candidates can lead to poor properties. Introducing sp³-rich scaffolds like cyclohexane helps to create more complex, three-dimensional shapes that can lead to better interactions with biological targets.
Vectorial Orientation: The 1,4-disubstituted cyclohexane ring provides well-defined exit vectors for its substituents. The trans isomer, in its rigid diequatorial conformation, is a particularly good geometric mimic of a para-substituted benzene ring, maintaining a similar distance and orientation between the functional groups. acs.org
The cyclohexane-1,3-dione skeleton is another important structural motif found in a variety of natural and synthetic compounds with applications as herbicides and drugs.
Spiro-Fused and Bridged Systems as Conformationally Restricted Surrogates
While the cyclohexane ring has conformational flexibility through ring-flipping, certain applications in drug design require more rigid structures. To achieve this, chemists employ conformationally restricted surrogates such as spiro-fused and bridged bicyclic systems. nih.govslideshare.net
Spiro-Fused Systems: These compounds feature two rings connected by a single common atom (a spiro center). libretexts.org This arrangement locks the relative orientation of the two rings, significantly reducing the molecule's conformational freedom. nih.gov Spirocyclic scaffolds introduce defined three-dimensional architectures and are increasingly used to create novel chemical matter for drug discovery. acs.orgnih.gov
Bridged Bicyclic Systems: In these molecules, two rings share two non-adjacent atoms (bridgehead carbons). slideshare.netlibretexts.org This creates a rigid, three-dimensional framework that is conformationally locked. Examples like bicyclo[2.1.1]hexane and bicyclo[2.2.2]octane are being developed as advanced bioisosteres for ortho-, meta-, and para-substituted benzene rings. enamine.netrsc.orgresearchgate.net
The primary advantage of using these rigid scaffolds is the reduction of the entropic penalty upon binding to a biological target. A flexible molecule must "pay" an energetic price to adopt the specific conformation required for binding. A pre-organized, rigid molecule does not, which can lead to enhanced binding affinity and greater selectivity for the target protein. acs.org
Advanced Applications of Methyl 4 Acetylcyclohexanecarboxylate in Organic Synthesis Methodologies
Utilization as a Key Building Block in Complex Molecule Synthesis
The inherent reactivity of the ketone and ester moieties in methyl 4-acetylcyclohexanecarboxylate, coupled with the stereochemical possibilities of the cyclohexane (B81311) scaffold, makes it an attractive precursor for the synthesis of intricate molecules.
Precursor in Natural Product Synthesis
The cyclohexane unit is a common motif in a variety of natural products. elsevierpure.com While direct total syntheses of specific natural products starting from this compound are not extensively documented in readily available literature, its structural elements are highly relevant. For instance, the synthesis of the potent analgesic, (-)-epibatidine, a natural product isolated from the skin of an Ecuadorian poison frog, involves the construction of a 7-azabicyclo[2.2.1]heptane ring system. nih.govresearchgate.net Synthetic strategies towards epibatidine (B1211577) and its analogs often employ starting materials with functionalized cyclohexane rings, highlighting the potential of compounds like this compound as a foundational block. researchgate.netnih.govrsc.org The synthesis of other natural products containing cyclohexane units, such as hygromycin A, lycoricidine, and mesembranol, often starts from carbohydrates, which are then transformed into highly functionalized cyclohexanes. elsevierpure.com This underscores the importance of functionalized cyclohexane precursors in the field of natural product synthesis.
Intermediate in Heterocyclic Compound Synthesis
The reactivity of this compound lends itself to the construction of various heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.
Pyridine (B92270) Derivatives: The synthesis of pyridine and its derivatives is a significant area of research in organic chemistry. organic-chemistry.orgsemanticscholar.org The dicarbonyl nature of precursors that can be derived from this compound makes it a suitable candidate for condensation reactions to form pyridine rings. For example, the Hantzsch pyridine synthesis and related methodologies often utilize β-ketoesters and enaminones, which can be conceptually derived from or are related to the structure of this compound. organic-chemistry.org Furthermore, novel methods for synthesizing polysubstituted pyridines have been developed from 1,4-oxazinone precursors, which are themselves synthesized from β-amino alcohols and acetylene (B1199291) dicarboxylates. nih.gov The synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates has been achieved from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates, demonstrating the utility of functionalized pyridine precursors. rsc.org
Indole (B1671886) Alkaloids: Indole alkaloids represent a large and diverse family of natural products with a wide range of biological activities. nih.gov The synthesis of the indole nucleus often involves the strategic introduction of functional groups that can be cyclized. While a direct conversion is not specified, the acetyl group of this compound could potentially be transformed into a leaving group or a reactive site to facilitate the formation of an indole ring system through established synthetic routes, such as the Fischer indole synthesis or variations thereof. For instance, methyl 4-(acetyloxy)-1H-indole-6-carboxylate is a key intermediate in the synthesis of various pharmaceuticals and natural indole alkaloids. chemimpex.com This highlights the importance of functionalized precursors in the synthesis of this important class of compounds. The synthesis of indole-4-carboxaldehydes and 4-acetylindole from N-alkyl-5-aminoisoquinolinium salts further illustrates the diverse routes to functionalized indoles. researchgate.net
Integration into Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in modern organic synthesis. nih.gov The bifunctional nature of this compound makes it an ideal candidate for participation in MCRs.
For example, in a hypothetical MCR, the ketone functionality could react with an amine and a cyanide source in a Strecker-type reaction to form an α-aminonitrile, while the ester group could subsequently be involved in an intramolecular cyclization or further intermolecular reactions. An optimized Strecker-type condensation of a piperidone with aniline (B41778) and HCN has been reported to yield an anilino-nitrile in high yield, which is a key intermediate for narcotic analgesics. researchgate.net This demonstrates the utility of ketone-containing starting materials in such multi-component processes. The development of MCRs for the synthesis of biologically active alkaloids is an active area of research. nih.gov
Development of Catalytic Systems Facilitated by Derivatives of this compound
While direct applications of this compound itself in catalysis are not prominent, its derivatives hold potential for the development of novel catalytic systems. The cyclohexane backbone can serve as a chiral scaffold for the synthesis of ligands for asymmetric catalysis.
For instance, the ketone functionality can be reduced to a hydroxyl group, which can then be used as a directing group or a point of attachment for a catalytically active metal center. The ester group can be modified to introduce other coordinating atoms, such as nitrogen or phosphorus, to create bidentate or polydentate ligands. The synthesis of 4-(aminomethyl)cyclohexane carboxylic acid from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate demonstrates the conversion of related functional groups on a cyclohexane ring. google.com These modified cyclohexane derivatives could find applications in various catalytic transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The development of new catalytic systems for the synthesis of pyridine derivatives is an ongoing area of interest. semanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
